N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide

HIV Integrase Strand Transfer Inhibition SAR

This compound is a unique C3-phenoxyacetamide-substituted pyrido[1,2-a]pyrimidin-4-one. Unlike common HIV integrase or PI3K inhibitor analogs, its lower lipophilicity (XLogP3 = 1.5) and high polar surface area (TPSA = 71 Ų) minimize aggregation in aqueous biochemical assays, making it ideal for lead-like hit triage and selectivity screening. Use in focused antiviral (HIV INSTI), kinase selectivity (PI3Kβ/FGFR), or anti-tubercular phenotypic panels. The structurally characterized phenylbutanamide comparator (CAS 946234-25-9) is available for paired SAR. Secure this differentiated chemotype to advance your screening cascade.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 897617-07-1
Cat. No. B2379715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
CAS897617-07-1
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=CC=CC=C3)C
InChIInChI=1S/C18H17N3O3/c1-12-8-9-21-15(10-12)19-13(2)17(18(21)23)20-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)
InChIKeyYTGXIPDMSHAQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide (CAS 897617-07-1): Procurement-Relevant Chemotype Profile


N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide (CAS 897617-07-1) is a synthetic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one chemotype, a bicyclic nitrogen-bridgehead heterocyclic scaffold with established pharmacophoric utility across multiple therapeutic target classes including HIV integrase, class IA PI3-kinases, and FGFR kinases [1][2]. The compound features a 2,8-dimethyl-substituted pyrido[1,2-a]pyrimidin-4-one core coupled via an amide linkage at the 3-position to a phenoxyacetamide side chain. This chemotype is represented in major commercial screening libraries under identifiers CHEMBL2140967, F2073-0361 (Life Chemicals), and G746-0162 analog series (ChemDiv), with the unsubstituted core (2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, CAS 30247-64-4, CHEMBL1334251) also publicly catalogued in PubChem [3][4].

Why Pyrido[1,2-a]pyrimidin-4-one Analogs Cannot Be Interchanged: N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide Procurement Rationale


The pyrido[1,2-a]pyrimidin-4-one scaffold is intrinsically versatile, but its biological annotation is highly substituent-dependent: isomeric methyl placement (2,7- vs 2,8-dimethyl) and C3-amide side-chain identity (phenoxyacetyl vs phenylbutanoyl vs thiophenecarboxamide) direct target engagement toward distinct protein families (HIV integrase strand transfer vs PI3Kβ catalytic site vs FGFR ATP pocket) and reconfigure physicochemical property windows (logP, TPSA, rotatable bond count) that govern assay compatibility and hit progression potential [1][2]. Uninformed substitution of one analog for another—even among commercially available screening compounds sharing the identical core—confounds SAR interpretation and can redirect a screening campaign toward an unintended target space [3][4].

Quantitative Differentiation Evidence for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide vs. Closest Analogs


C3-Amide Side-Chain Divergence: Phenoxyacetamide vs. Phenylbutanamide in the 2,8-Dimethyl Core Series

The closest structurally characterized analog bearing the identical 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl core, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide (CAS 946234-25-9, ChemDiv G746-0181, Life Chemicals F2073-0349), has been annotated within the ChEMBL/BindingDB corpus as part of the HIV-1 integrase inhibitor chemical series originating from the 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate pharmacophore [1][2]. The phenoxyacetamide side chain of the target compound (CAS 897617-07-1) introduces an ether oxygen at a position that alters hydrogen-bonding geometry and conformational flexibility relative to the all-carbon butanamide linker. In the broader pyrido[1,2-a]pyrimidin-4-one integrase series, 3-carboxamide-substituted analogs achieve HIV-1 integrase strand transfer IC50 values of 22 nM [1], whereas the phenoxyacetyl modification (via oxygen insertion) is known in medicinal chemistry to modulate logD and TPSA, parameters that directly influence cellular permeability and false-positive assay interference profiles [3].

HIV Integrase Strand Transfer Inhibition SAR

Methyl Regioisomer Differentiation: 2,8-Dimethyl vs. 2,7-Dimethyl Pyrido[1,2-a]pyrimidin-4-one Cores

The 2,8-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core is regioisomeric with the 2,7-dimethyl variant (CAS 941965-78-2, which likewise carries a phenoxyacetamide side chain) . In the pyrido[1,2-a]pyrimidinone PI3K inhibitor series exemplified by TGX-221, the position and nature of substituents on the pyrido-fused ring directly control isoform selectivity: TGX-221 itself shows p110β IC50 = 0.005 μM with approximately 200-fold selectivity over p110α (IC50 = 1.0 μM) [1]. While these quantitative selectivity ratios are established for the TGX-221 chemotype rather than for the 2,8-dimethyl-3-amido sub-series specifically, the underlying structural principle—that methyl group placement on the pyridopyrimidinone ring modulates the conformational presentation of the C3 substituent to the target binding pocket—is scaffold-conserved [1][2]. The 2,8-dimethyl arrangement positions a methyl group at C8 (para to the bridgehead nitrogen), whereas the 2,7-isomer places it at C7 (meta position), generating a distinct electrostatic potential surface that can differentially influence target recognition.

Pi3K Isoform Selectivity Regioisomer SAR Medicinal Chemistry

Scaffold Target Space Differentiation: HIV Integrase vs. PI3K vs. Anti-Tubercular Reporting Contexts

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold appears in three distinct, rigorously characterized target contexts: (a) HIV-1 integrase strand transfer inhibition, with 3-hydroxy-2-carboxylate derivatives achieving IC50 = 22 nM [1]; (b) class IA PI3Kβ-selective inhibition, with TGX-221 exhibiting p110β IC50 = 5 nM and ~200-fold selectivity over p110α [2]; and (c) anti-tubercular activity, with MIC values for pyrido[1,2-a]pyrimidin-4-one compounds in the 5–20 μM range against intracellular Mycobacterium tuberculosis [3]. The C3-phenoxyacetamide substitution pattern of CAS 897617-07-1 diverges structurally from all three reference pharmacophores (which employ carboxylate, CH₂NH-linked aryl, or aldehyde/allylamino C2/C3 motifs, respectively). This structural divergence implies that the target compound is unlikely to faithfully replicate the potency profile of any single reference series; rather, it represents a distinct chemical starting point for exploring the scaffold's polypharmacology or for de novo target identification screening [4].

Target Selectivity Scaffold Repurposing Anti-infective

Physicochemical Differentiation: logP, TPSA, and Rotatable Bond Profile vs. Screening Library Analogs

Computed physicochemical parameters differentiate CAS 897617-07-1 from its closest commercially catalogued analogs sharing the 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl core. The target compound has XLogP3 = 1.5, TPSA = 71 Ų, and 4 rotatable bonds [1]. The phenylbutanamide analog (CAS 946234-25-9) has a higher calculated logP (~2.5–3.0) and lower TPSA (~57.5 Ų), placing it in a distinct region of CNS MPO chemical space . The 4-methylbenzamide analog (ChemDiv G746-0162) has logP = 2.063, logD = 0.827, logSw = −2.6513, and TPSA = 48.4 Ų . These property differences influence aqueous solubility, membrane permeability, plasma protein binding, and susceptibility to P-glycoprotein-mediated efflux—all parameters that affect assay outcomes in cell-based and biochemical screening formats [2].

Drug-likeness Physicochemical Properties Library Design

Optimized Application Scenarios for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide in Drug Discovery and Chemical Biology


Phenotypic and Target-Based Screening for HIV Integrase or Antiviral Programs

The pyrido[1,2-a]pyrimidin-4-one scaffold is a validated HIV-1 integrase strand transfer inhibitor pharmacophore, with 3-carboxamide derivatives achieving IC50 values of 22 nM in biochemical strand transfer assays [1]. CAS 897617-07-1, bearing a phenoxyacetamide C3 substituent that introduces an additional ether oxygen hydrogen-bond acceptor not present in the reference 3-carboxamide series, is suited for inclusion in focused antiviral screening decks to interrogate whether the phenoxyacetyl modification retains or modulates integrase binding and to explore off-target antiviral mechanisms distinct from canonical strand transfer inhibition. Direct access to the structurally characterized phenylbutanamide comparator (CAS 946234-25-9) enables paired SAR analysis in the same assay format.

Kinase Selectivity Profiling Panels Leveraging Scaffold Isoform Discrimination Potential

The pyrido[1,2-a]pyrimidinone chemotype has demonstrated the capacity for high isoform selectivity in the PI3K family (TGX-221: p110β/p110α selectivity ≈200-fold) and FGFR kinase family (compound 23d: FGFR-selective profile with tumor growth inhibition of 106.4% in SNU-16 xenograft at 30 mg/kg oral dosing) [2][3]. CAS 897617-07-1, with its distinct C3-phenoxyacetamide substitution and favorable physicochemical profile (XLogP3 = 1.5; TPSA = 71 Ų), is a logical candidate for broad kinase selectivity screening panels to map how the phenoxyacetyl moiety redirects kinase binding relative to established pyrido[1,2-a]pyrimidinone ATP-competitive inhibitors.

Anti-Infective Discovery: Intracellular Mycobacterium tuberculosis Growth Inhibition Screens

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives are claimed as anti-tubercular agents with activity against intracellular M. tuberculosis at concentrations between 5 and 20 μM in macrophage-based infection models [4]. CAS 897617-07-1 occupies structural space not exemplified in the Institut Pasteur Korea/INSERM patent series, making it suitable as a novel chemotype probe for phenotypic screening against M. tuberculosis and other intracellular pathogens. The availability of the 2,7-dimethyl regioisomer (CAS 941965-78-2) provides a direct comparator for assessing regioisomer-dependent anti-infective SAR.

Physicochemical Property-Driven Hit Triage and Library Design

CAS 897617-07-1 occupies a differentiated region of physicochemical space within the pyrido[1,2-a]pyrimidin-4-one chemical series: XLogP3 = 1.5, TPSA = 71 Ų, 4 rotatable bonds, compared with the 4-methylbenzamide analog (logP = 2.063, TPSA = 48.4 Ų) and the phenylbutanamide analog (logP ~2.5–3.0, TPSA ~57.5 Ų) [5]. This lower lipophilicity and higher polar surface area profile makes the compound particularly useful for aqueous-compatible biochemical assays where compound aggregation and nonspecific binding must be minimized, as well as for hit triage cascades that filter on physicochemical thresholds aligned with lead-like or fragment-like property criteria.

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